8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Overview
Description
8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.20 g/mol . This compound is part of the spiroketal family, characterized by a spirocyclic structure containing both an oxygen and a nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves several steps. One common synthetic route includes the reaction of a suitable precursor with a nitrile group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile can be compared with other similar compounds, such as:
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in the functional group attached to the spiro center.
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: Another related compound with an aldehyde group instead of a nitrile group.
8-Amino-1,4-dioxaspiro[4.5]-decane-8-carbonitrile: This compound features an amino group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-7-8(11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZGFIGHMPGJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)O)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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